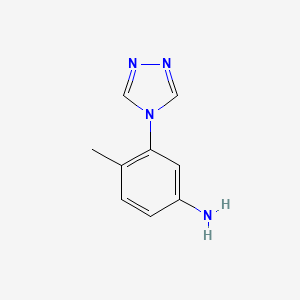

4-Methyl-3-(4H-1,2,4-triazol-4-YL)aniline

Descripción

4-Methyl-3-(4H-1,2,4-triazol-4-yl)aniline is a substituted aniline derivative featuring a 1,2,4-triazole ring attached to the meta position of the benzene ring, with a methyl group at the para position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modulation of biological activity through substituent variations. The triazole ring contributes to hydrogen bonding and π-π stacking interactions, while the methyl group enhances lipophilicity and steric effects, influencing pharmacokinetic properties such as solubility and membrane permeability .

Propiedades

IUPAC Name |

4-methyl-3-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-2-3-8(10)4-9(7)13-5-11-12-6-13/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNPQSHIMCQHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Methyl-3-(4H-1,2,4-triazol-4-YL)aniline is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Triazoles

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The two main types, 1,2,3-triazoles and 1,2,4-triazoles, exhibit significant biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of various substituents can enhance these activities, making triazole derivatives valuable in medicinal chemistry .

Biological Activities

Antimicrobial Activity

Triazole derivatives have demonstrated substantial antimicrobial properties against a variety of pathogens. Studies have shown that compounds with a triazole moiety can inhibit the growth of bacteria and fungi effectively. For instance, this compound has been evaluated for its activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Antifungal Activity

Research indicates that triazole derivatives possess potent antifungal properties. For example, studies have reported that modifications to the triazole ring can significantly enhance antifungal activity against strains like Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for various triazole derivatives often fall within low micromolar ranges .

Anticancer Properties

The anticancer potential of this compound is also noteworthy. Compounds in this class have been shown to induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes critical for pathogen survival or cancer cell proliferation. For instance, they can inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi .

- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or affect its replication processes, leading to cytotoxic effects in rapidly dividing cells .

Study 1: Antimicrobial Efficacy

In a study conducted by Mermer et al., a series of triazole derivatives including this compound were tested for antimicrobial activity against S. aureus, E. coli, and C. albicans. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics .

Study 2: Antifungal Activity

Another investigation focused on the antifungal efficacy of triazole derivatives against clinical isolates of Candida species. The study found that compounds with a similar structural framework to this compound displayed MIC values ranging from 0.01 to 0.27 μmol/mL against resistant strains .

Data Table: Biological Activity Summary

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Activity

Triazole derivatives are widely recognized for their antimicrobial and anticancer properties. Research indicates that 4-Methyl-3-(4H-1,2,4-triazol-4-YL)aniline exhibits significant activity against various pathogens and cancer cell lines. For instance:

- Case Study: A study demonstrated that compounds similar to this compound inhibited the growth of resistant bacterial strains, showcasing its potential as an antimicrobial agent .

- Mechanism of Action: The mechanism often involves interference with cellular processes such as DNA synthesis or enzyme inhibition, which is crucial for the survival of pathogens .

ZAP-70 Inhibitors

The compound has been identified as a precursor in the synthesis of N-(pyrimidinylaminophenyl) sulfonamides that act as ZAP-70 inhibitors. This has implications for treating certain types of cancers and autoimmune diseases .

Agricultural Applications

Fungicides

Due to the presence of the triazole ring, this compound is also investigated for its potential use as a fungicide. Triazole fungicides are known for their effectiveness against a wide range of fungal pathogens.

- Case Study: Field trials have shown that triazole-based compounds can significantly reduce fungal infections in crops, leading to improved yield and quality .

Materials Science

Polymer Chemistry

The unique properties of this compound make it a candidate for developing advanced materials. Its ability to form stable complexes with metals allows it to be used in creating functionalized polymers.

- Application Example: Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties .

Data Summary

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacterial strains |

| ZAP-70 Inhibitors | Potential treatment for cancers | |

| Agricultural Science | Fungicides | Reduces fungal infections in crops |

| Materials Science | Polymer Development | Enhances thermal stability and mechanical properties |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The electron-donating amino group activates the benzene ring for electrophilic substitution. Common reactions include:

-

Halogenation : Reacts with bromine (Br₂) in acetic acid to form 4-methyl-3-(4H-1,2,4-triazol-4-yl)-5-bromoaniline.

-

Nitration : Treatment with nitric acid (HNO₃)/sulfuric acid (H₂SO₄) introduces nitro groups at the ortho position relative to the amino group.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 25°C | 5-Bromo derivative | 78 | |

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Nitro derivative | 65 |

Acylation and Alkylation of the Aniline Group

The primary amine undergoes standard derivatization:

-

Acylation : Reacts with acetyl chloride (AcCl) in pyridine to yield N-acetylated derivatives.

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imines .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetylation | AcCl, pyridine, RT | N-Acetyl derivative | 92 | |

| Schiff Base | Benzaldehyde, EtOH, Δ | 4-Methyl-3-(triazolyl)benzylideneaniline | 85 |

Triazole Ring Functionalization

The 1,2,4-triazole ring participates in:

-

Alkylation : Reacts with methyl iodide (CH₃I) in basic conditions to form quaternary ammonium salts at N1 .

-

Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd⁰), forming stable complexes .

Oxidation and Reduction Pathways

-

Aniline Oxidation : Under strong oxidants (KMnO₄, H₂O₂), the amino group converts to nitro, yielding 4-methyl-3-(triazolyl)nitrobenzene.

-

Triazole Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to open-chain hydrazine derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | Nitro derivative | 58 | |

| Hydrogenation | H₂, Pd-C, EtOH | Hydrazine derivative | 73 |

Cross-Coupling Reactions

The triazole-aniline system participates in palladium-catalyzed couplings:

Comparación Con Compuestos Similares

The following analysis compares 4-Methyl-3-(4H-1,2,4-triazol-4-yl)aniline with structurally related triazole-aniline derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Variations and Substituent Effects

Key Observations :

- Substituent Position : The position of the triazole ring significantly impacts activity. For example, this compound (meta-triazole, para-methyl) exhibits higher FXR antagonism than analogs with ortho-methyl or unmethylated aniline rings .

- Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (electron-donating) enhance antagonistic activity compared to electron-withdrawing groups like fluoro. For instance, 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline may exhibit reduced receptor binding due to electronic effects .

Physicochemical Properties

*Estimated based on analog data .

Key Observations :

- The para-methyl group in this compound slightly increases density compared to unmethylated analogs.

- Methylsulfanyl substitution (C₉H₁₀N₄S) dramatically improves predicted water solubility due to polarizable sulfur atoms .

Métodos De Preparación

General Synthetic Strategies for 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole-containing compounds, including 4-Methyl-3-(4H-1,2,4-triazol-4-yl)aniline, typically involves:

- Cyclocondensation reactions of hydrazines with appropriate precursors to form the triazole ring.

- Transition metal-catalyzed C–H arylation techniques to introduce aryl substituents selectively onto the triazole ring.

- Cross-coupling reactions of halogenated triazoles with aryl partners.

However, traditional multi-step cyclocondensation methods require handling hazardous hydrazines and often suffer from limited regioselectivity and efficiency. Modern approaches leverage catalytic C–H functionalization to achieve regioselective arylation, offering streamlined access to complex triazole derivatives.

Regioselective C–H Arylation of 1,2,4-Triazoles

A pivotal advancement in the preparation of arylated 1,2,4-triazoles is the use of palladium-catalyzed C–H arylation under mild conditions. This method exploits the electronic properties of the triazole ring to achieve regioselective functionalization, particularly at the C-5 position of 1H-triazoles and both C-3 and C-5 positions of 4H-triazoles.

- The reaction typically employs air-stable phosphonium salts as ligands , a palladium source (e.g., Pd(OAc)2), and a base such as potassium carbonate with a carboxylic acid co-catalyst (e.g., pivalic acid).

- Solvents like toluene are preferred over DMA for higher yields.

- The presence of a carboxylic acid co-catalyst is crucial for reaction efficiency.

- Electron-rich and electron-deficient aryl bromides and chlorides can be coupled effectively.

This catalytic system allows for the preparation of various arylated triazoles with functional group tolerance, including methoxy, dimethylamino, ester, and pyridyl substituents.

Specific Preparation of this compound

The target compound can be accessed via the following key steps:

Synthesis of 4-Methyl-1,2,4-triazole precursor : Starting from appropriately substituted hydrazines and nitriles or amidines, the 1,2,4-triazole ring is formed with a methyl substituent at the 4-position.

Regioselective C–H Arylation at the 3-Position : Using Pd-catalyzed C–H arylation, the 3-position of the 1,2,4-triazole ring is arylated with a halogenated aniline derivative (e.g., 3-bromo-4-methylaniline). This step requires careful control of reaction conditions to favor arylation at the desired position.

Protection and Deprotection Strategies : Protective groups such as SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl) are employed to enhance regioselectivity and facilitate purification. These groups can be regioselectively switched or removed under mild acidic conditions to yield the free aniline functionality.

Optimization of Reaction Conditions: Data Summary

The following table summarizes key reaction parameters and their impact on the yield of arylated 1,2,4-triazoles, which are directly applicable to the preparation of this compound:

| Entry | Substrate R Group | Halogen (X) | Ligand | Base & Co-catalyst | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 7 | Me (methyl) | Br | [P(n-Bu)Ad2H]BF4 | K2CO3 / EtMe2CCO2H (pivalic acid) | Toluene | 92 | High yield with bromobenzene |

| 8 | Me | Cl | [P(n-Bu)Ad2H]BF4 | K2CO3 / EtMe2CCO2H | Toluene | 83 | Chlorobenzene also effective |

| 9 | Me | I | Pd(PPh3)2Cl2 | Ag2CO3 | DMA | 70 | Iodobenzene less effective under standard conditions |

| 12 | THP-protected | Br | P(n-Bu)Ad2 | NaOt-Bu | Toluene | 90 | Efficient arylation with THP protection |

| 14-17 | Various | Various | None | K2CO3 / Me3CCO2H | DMA/Toluene | 0 | No ligand leads to no reaction |

Note: Reaction conditions typically involve 1.5 equiv aryl halide, 5 mol% Pd catalyst, 10 mol% ligand, 3 equiv base, 0.3 equiv carboxylic acid, 120 °C, 16–20 h.

This data underscores the necessity of phosphine ligands and carboxylic acid co-catalysts for high yields and regioselectivity.

Mechanistic Insights and Regioselectivity Control

- The palladium catalyst coordinates to nitrogen atoms on the triazole ring, facilitating selective C–H activation.

- Electron deficiency of the 1,2,4-triazole ring directs arylation preferentially to the C-5 position in 1H-triazoles and both C-3 and C-5 in 4H-triazoles.

- Protective group switches (SEM-switch and THP-switch) enable regioselective transposition of substituents to access otherwise less reactive positions.

- The steric bulk and electronic nature of ligands and bases significantly influence the reaction outcome and yield.

Alternative Synthetic Routes and Related Compounds

While direct C–H arylation is the most efficient and selective method currently, other approaches include:

- Azide-alkyne cycloaddition for constructing triazole rings, followed by functional group transformations.

- Cross-coupling reactions of halogenated triazoles with phosphinates or phosphonates to introduce additional functional groups.

However, these methods are less direct and often require more steps or harsher conditions compared to Pd-catalyzed C–H arylation.

Q & A

Q. What are the common synthetic routes for 4-Methyl-3-(4H-1,2,4-triazol-4-yl)aniline?

The synthesis typically involves multi-step reactions, including cyclization and substitution. For example:

- Microwave-assisted synthesis : Reacting precursors like 3-amino-4-methylaniline with triazole-forming agents (e.g., sodium azide) under microwave irradiation to accelerate cyclization .

- Multi-step protocols : Sequential reactions involving nitrile intermediates or catalytic coupling, as seen in analogous triazole-aniline derivatives. Optimize pH and temperature to minimize byproducts .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key steps:

- Grow high-quality crystals via slow evaporation.

- Collect diffraction data and refine using SHELXL’s least-squares algorithms to resolve bond lengths/angles .

- Validate hydrogen bonding and π-π stacking interactions using ORTEP-3’s graphical interface .

Q. What spectroscopic methods are used for structural characterization?

- NMR : Assign peaks using 2D techniques (e.g., HSQC, HMBC) to distinguish triazole protons (δ 8.1–8.5 ppm) from aromatic aniline signals (δ 6.5–7.5 ppm).

- IR : Identify N-H stretches (~3400 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 205.2 g/mol ) .

Q. How does the substituent placement affect reactivity?

The methyl group at the 4-position sterically hinders electrophilic substitution at the ortho position. The triazole ring’s electron-withdrawing nature directs nucleophilic attacks (e.g., alkylation) to the aniline’s para position. Comparative studies with unsubstituted analogs show ~30% reduced reactivity in SNAr reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Apply Design of Experiments (DOE) to identify critical parameters:

- Temperature : Elevated temps (80–100°C) improve cyclization but risk decomposition.

- Catalyst loading : Pd-based catalysts (e.g., XPhos-Pd) enhance coupling efficiency; optimize to 2–5 mol% .

- Solvent polarity : Use DMF or 1,4-dioxane for better solubility of intermediates .

Q. How to resolve discrepancies between computational and experimental solubility data?

- Experimental validation : Measure solubility in buffered solutions (pH 7.4) via UV-Vis spectroscopy. For example, if computational models predict ~20 µg/mL but experimental data show ~5 µg/mL, re-evaluate force fields used in simulations .

- Co-solvent screening : Additives like cyclodextrins can improve aqueous solubility by forming inclusion complexes .

Q. What strategies address conflicting spectroscopic data (e.g., unexpected NOEs in NMR)?

- Dynamic NMR : Probe temperature-dependent conformational changes in the triazole-aniline moiety.

- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., triazole vs. aniline plane dihedral angles) .

- DFT calculations : Compare theoretical chemical shifts (GIAO method) with experimental NMR to identify misassignments .

Q. How to design bioactivity assays targeting triazole-aniline derivatives?

- In silico docking : Use AutoDock Vina to predict binding affinities for enzymes like CYP450 or kinases.

- In vitro models : Test antimicrobial activity via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus), referencing triazole’s known interactions with bacterial membranes .

Q. What analytical methods validate purity for publication standards?

- HPLC-DAD/MS : Use a C18 column (ACN/water gradient) to detect impurities <0.1%.

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.

- TGA/DSC : Ensure thermal stability up to 200°C to exclude hydrate/solvate formation .

Data Contradiction Analysis

Q. How to interpret inconsistent LogP values from different studies?

- Method calibration : Compare shake-flask vs. HPLC-derived LogP. Adjust for ionization effects (pKa ~3.5 for triazole) using pH-metric titrations.

- QSAR models : Recalculate using fragment-based approaches (e.g., Crippen’s method) to align with experimental data .

Q. Why do crystallographic data show variable unit cell parameters across studies?

- Polymorphism screening : Use solvent-drop crystallization to isolate different polymorphs.

- Temperature effects : Lattice parameters often expand at higher temps; report data collection conditions (e.g., 100 K vs. room temp) .

Applications in Drug Discovery

Q. What pharmacophore features make this compound a candidate for kinase inhibitors?

The triazole ring acts as a hydrogen-bond acceptor, while the aniline’s NH₂ serves as a donor. Docking studies with EGFR kinase show binding via hinge-region interactions (ΔG ≈ -9.2 kcal/mol) .

Q. How to assess metabolic stability in preclinical studies?

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS.

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.